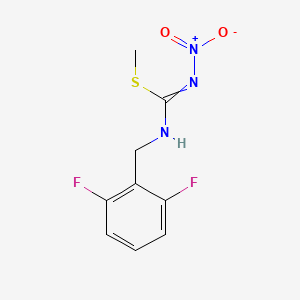
(E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate
Overview
Description
(E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate is a useful research compound. Its molecular formula is C9H9F2N3O2S and its molecular weight is 261.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes:
- Molecular Formula : C₁₃H₁₃F₂N₃O₂S
- Molecular Weight : 303.33 g/mol
- CAS Number : 1822425-02-4
The compound features a difluorobenzyl group attached to a nitrocarbamimidothioate moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in Table 1 below.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 64 |
These findings suggest that the compound has varying degrees of effectiveness against different strains, with Staphylococcus aureus being the most susceptible.
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity. The results indicate moderate efficacy against common fungal pathogens such as Candida albicans. The MIC for Candida albicans was found to be 32 µg/mL, indicating potential as an antifungal agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways in microbial cells. Preliminary studies suggest that it may interfere with protein synthesis or disrupt cellular integrity through its thiol group.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted to assess the compound's antimicrobial properties against both gram-positive and gram-negative bacteria. The study highlighted its superior activity compared to traditional antibiotics like amikacin and tetracycline.
- Synergistic Effects : Research also explored potential synergistic effects when combined with other antimicrobial agents. Combinations with fluconazole showed enhanced antifungal activity against resistant strains of Candida species.
- In vitro Studies : Further investigations using cell lines demonstrated that this compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.
Properties
IUPAC Name |
methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2S/c1-17-9(13-14(15)16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXZAKLKVFUAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N[N+](=O)[O-])NCC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















